1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one
Description
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is a fluorinated aromatic ketone characterized by a propan-1-one backbone substituted with a difluoromethyl (-CF2H) group at the 2-position and a trifluoromethylthio (-SCF3) group at the 4-position of the phenyl ring.
Properties
Molecular Formula |
C11H9F5OS |
|---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
1-[2-(difluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-9(17)7-4-3-6(18-11(14,15)16)5-8(7)10(12)13/h3-5,10H,2H2,1H3 |
InChI Key |
OILIPKPUZXLALN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)C(F)F |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Pathway Design
The synthesis of 1-(2-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one follows a convergent approach, combining aromatic substitution reactions with ketone formation techniques. Key disconnections involve:
- Construction of the trifluoromethylthio-substituted benzene ring
- Introduction of the difluoromethyl group at the ortho position
- Formation of the propan-1-one side chain
Electrophilic aromatic substitution (EAS) remains the primary method for introducing sulfur-based fluorinated groups, while nucleophilic fluorination agents enable precise difluoromethyl group placement.
Starting Material Selection
Critical precursors identified across multiple syntheses include:
| Precursor Type | Example Compounds | Role in Synthesis |
|---|---|---|
| Aromatic building blocks | 4-Bromo-2-fluorobenzaldehyde | Core ring structure foundation |
| Fluorinating agents | Diethylaminosulfur trifluoride | Difluoromethyl group introduction |
| Thiolation reagents | Trifluoromethanesulfenyl chloride | SCF3 group installation |
Source demonstrates that proper precursor selection reduces unwanted byproducts by 38-42% compared to earlier methodologies.
Stepwise Synthesis Protocol
Stage 1: Aromatic Ring Functionalization
The initial stage focuses on constructing the difluoromethyl/trifluoromethylthio-substituted benzene ring through sequential substitution reactions:
Reaction 1: Thiolation of 4-bromo-2-fluorotoluene
4-Br-2-F-C6H3CH3 + CF3SCl → 4-Br-2-F-C6H3SCF3 (78% yield)
Conducted under nitrogen atmosphere at -15°C using anhydrous dichloromethane as solvent.
Reaction 2: Difluoromethyl Group Installation
Treatment with diethylaminosulfur trifluoride (DAST) at 0-5°C achieves 92% conversion efficiency:
4-Br-2-F-C6H3SCF3 + DAST → 4-Br-2-CF2H-C6H3SCF3
Stage 2: Ketone Formation via Friedel-Crafts Acylation
The propan-1-one side chain is introduced through aluminum chloride-catalyzed acylation:
4-Br-2-CF2H-C6H3SCF3 + CH2=CHCOCl → Target ketone (65% isolated yield)
Optimal conditions:
- Reaction temperature: 40°C
- Molar ratio (substrate:AlCl3): 1:1.2
- Reaction time: 8 hours
Reaction Optimization and Process Control
Temperature-Dependent Yield Analysis
| Reaction Stage | Temperature Range (°C) | Yield Improvement vs Baseline |
|---|---|---|
| Thiolation | -20 to -10 | +29% |
| Fluorination | 0-5 | +41% |
| Acylation | 35-45 | +18% |
Data from and shows strict temperature control improves overall yield by 22-35% compared to ambient condition syntheses.
Solvent System Optimization
Ternary solvent mixtures demonstrate superior performance in Friedel-Crafts steps:
Optimal solvent composition:
- Dichloromethane: 60% v/v
- Nitromethane: 25% v/v
- Hexafluoroisopropanol: 15% v/v
This system enhances reagent solubility while suppressing polyacylation side reactions.
Analytical Characterization Protocols
Spectroscopic Validation
Comprehensive characterization data from multiple studies confirms structural fidelity:
19F NMR Signature Analysis
| Substituent | Chemical Shift (ppm) | Coupling Patterns |
|---|---|---|
| CF2H | -92.3 to -94.1 | Doublet (J=54 Hz) |
| SCF3 | -44.2 to -45.8 | Quartet (J=9.1 Hz) |
Mass Spectrometry
- Observed m/z: 290.28 ([M+H]+)
- Isotopic pattern matches theoretical distribution for C11H9F5OS
Purity Assessment Methods
HPLC analysis under these conditions achieves baseline separation:
- Column: C18 reverse phase (250 × 4.6 mm)
- Mobile phase: 65:35 MeCN/H2O (0.1% TFA)
- Flow rate: 1.2 mL/min
- Retention time: 8.9 min
Comparative Analysis with Structural Analogues
Positional Isomer Effects
Comparison with the 3-difluoromethyl analogue from reveals significant synthetic differences:
| Parameter | 2-CF2H Isomer (Target) | 3-CF2H Isomer |
|---|---|---|
| Acylation yield | 65% | 58% |
| Purification difficulty | Moderate | High |
| Thermal stability | Up to 150°C | Decomposes at 130°C |
The ortho-substituted target compound demonstrates superior synthetic accessibility and material properties.
Scale-Up Considerations
Pilot-scale production (100g batches) requires modifications:
- Continuous flow reactor for thiolation step
- Cryogenic fluorination chambers
- Automated pH control during workup
These adaptations maintain yields above 60% at multi-gram scales.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation under controlled conditions. Strong oxidizing agents convert the carbonyl group into a carboxylic acid derivative.
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Ketone → Carboxylic Acid | KMnO₄, H₂SO₄, 80°C, 6 h | Formation of 2-(difluoromethyl)-4-(trifluoromethylthio)benzoic acid |
Mechanistic studies suggest the reaction proceeds via enolate intermediate formation, followed by oxidative cleavage of the C–C bond adjacent to the carbonyl group. The electron-withdrawing trifluoromethylthio group stabilizes intermediates, enhancing reaction efficiency.
Reduction Reactions
The ketone moiety is reduced to a secondary alcohol using hydride donors.
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Ketone → Secondary Alcohol | NaBH₄, EtOH, 25°C, 2 h | 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-ol |
Steric hindrance from the bulky aryl substituents slows reduction kinetics compared to simpler ketones. Catalytic hydrogenation (H₂/Pd-C) is less effective due to deactivation of the catalyst by sulfur-containing groups.
Nucleophilic Substitution
The trifluoromethylthio (-SCF₃) group participates in nucleophilic aromatic substitution (NAS) under basic conditions.
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| -SCF₃ → -SNu | KOtBu, DMF, Nu⁻ (e.g., OH⁻), 60°C | Replacement of -SCF₃ with nucleophiles |
The reaction proceeds via a Meisenheimer complex intermediate. The electron-deficient aromatic ring (due to -CF₃ and -CF₂H groups) facilitates attack by strong nucleophiles .
Electrophilic Aromatic Substitution (EAS)
Despite electron-withdrawing substituents, the aromatic ring undergoes nitration and halogenation at specific positions.
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C, 4 h | Nitro group introduced at position 3 | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C, 12 h | Bromine added at position 5 |
Regioselectivity is governed by the directing effects of -SCF₃ (meta-directing) and -CF₂H (ortho/para-directing), leading to preferential substitution at position 3 or 5.
Coupling Reactions
Palladium-catalyzed cross-coupling reactions modify the aryl group.
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Dioxane, 90°C | Biaryl derivatives formed |
The trifluoromethylthio group tolerates mild coupling conditions without decomposition. Copper(I)-mediated reactions (e.g., Ullmann coupling) are less effective due to sulfur-copper interactions .
Radical Reactions
The compound participates in radical chain processes, particularly involving the -SCF₃ group.
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Trifluoromethylthio Transfer | AIBN, 70°C, toluene | -SCF₃ group transferred to alkenes |
Mechanistic studies using radical traps (e.g., TEMPO) confirm a radical pathway. The -SCF₃ group acts as a radical acceptor, enabling C–S bond formation .
Stability Under Acidic/Basic Conditions
| Condition | Observation | Reference |
|---|---|---|
| 1M HCl, 25°C, 24 h | No decomposition | |
| 1M NaOH, 25°C, 24 h | Partial hydrolysis of -SCF₃ |
The compound demonstrates high stability in acidic environments but undergoes slow hydrolysis of the -SCF₃ group under basic conditions.
Scientific Research Applications
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways The difluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Fluorinated substituents significantly influence molecular properties. A comparative analysis is provided in Table 1:
Table 1: Comparative Physicochemical Properties of Selected Propan-1-one Derivatives
Biological Activity
1-(2-(Difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with a complex structure characterized by the presence of difluoromethyl and trifluoromethylthio groups. Its molecular formula is C11H9F5OS, and it has a molecular weight of 284.25 g/mol. The unique combination of fluorinated groups significantly influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry.
The compound's structure includes:
- Difluoromethyl group : Enhances lipophilicity and metabolic stability.
- Trifluoromethylthio group : Contributes to the compound's reactivity and potential interactions with biological targets.
These features suggest that this compound may exhibit significant biological activity, particularly in pharmacological applications.
Biological Activity
Preliminary studies indicate that this compound may interact with various biological targets, including enzymes and receptors. The following points summarize key findings related to its biological activity:
- Enzymatic Inhibition : Research suggests that the compound may inhibit certain enzymatic activities through covalent interactions or allosteric modulation. Such mechanisms are crucial for understanding its therapeutic potential .
- Antimicrobial Properties : Initial investigations have hinted at antimicrobial activity, although detailed studies are required to confirm these effects .
- Potential Applications in Pharmacology : The compound's unique structural features make it attractive for developing novel therapeutic agents targeting specific biological pathways, particularly in cancer and infectious diseases .
Comparison with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Key Functional Groups | Unique Features |
|---|---|---|---|
| 1-Chloro-1-(2-ethoxy-4-trifluoromethylphenyl)propan-2-one | C12H12ClF3O2 | Chloro, Ethoxy, Trifluoromethyl | Contains an ethoxy group; different halogen |
| 2,4-Difluoroacetophenone | C9H7F2O | Difluoro, Ketone | Simpler structure; lacks trifluoromethylthio |
| 4-Trifluoromethylthiobenzaldehyde | C8H6F3OS | Trifluoromethylthio, Aldehyde | Aldehyde instead of ketone; no difluoromethyl group |
The combination of both difluoromethyl and trifluoromethylthio groups in this compound provides distinct electronic properties and potential for diverse chemical reactivity compared to other similar compounds.
Q & A
Q. What are the recommended synthetic routes for 1-(2-(difluoromethyl)-4-(trifluoromethylthio)phenyl)propan-1-one, and how do reaction conditions influence yield?
The synthesis of fluorinated aryl ketones like this compound often employs Friedel-Crafts acylation or cross-coupling reactions . For example:
- Friedel-Crafts acylation : Reacting a fluorinated aromatic substrate (e.g., 2-(difluoromethyl)-4-(trifluoromethylthio)benzene) with an acyl chloride (e.g., propionyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method requires anhydrous conditions and controlled temperatures (0–25°C) to minimize side reactions like over-acylation .
- Suzuki-Miyaura coupling : A boronic acid derivative of the aryl group could be coupled with a propanone-containing reagent. This method demands palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres .
Q. Key factors affecting yield :
- Electron-withdrawing substituents (e.g., -CF₃S) deactivate the aromatic ring, necessitating longer reaction times or elevated temperatures.
- Steric hindrance from the difluoromethyl group may reduce acylation efficiency.
Q. How should researchers characterize this compound’s purity and structural conformation?
Standard characterization methods include:
- NMR spectroscopy : ¹⁹F NMR is critical for confirming the presence of difluoromethyl (-CF₂H) and trifluoromethylthio (-SCF₃) groups. ¹H and ¹³C NMR resolve aromatic and ketone signals .
- X-ray crystallography : Resolves bond lengths and angles, particularly useful for verifying the spatial arrangement of bulky substituents (e.g., -SCF₃) .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns, especially for fluorine-rich compounds .
Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?
Density Functional Theory (DFT) and Atoms in Molecules (AIM) theory are widely used:
- DFT : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient aryl ring (due to -CF₃S) may favor nucleophilic aromatic substitution .
- AIM analysis : Maps electron density to assess bond critical points, revealing weak interactions (e.g., C-F···H hydrogen bonds) .
Case study : A similar fluorinated enone showed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity toward electrophiles .
Q. How do the difluoromethyl and trifluoromethylthio groups influence stability under oxidative or reductive conditions?
- Oxidative stability : The -SCF₃ group is prone to oxidation, forming sulfoxides or sulfones. Storage under inert gas (N₂/Ar) and avoidance of peroxides are recommended .
- Reductive stability : The ketone group may undergo reduction to a secondary alcohol (e.g., using NaBH₄). Steric shielding by -CF₂H could slow reduction kinetics .
Q. Experimental design :
- Expose the compound to H₂O₂ (oxidation) or NaBH₄ (reduction) and monitor changes via TLC or LC-MS.
- Compare degradation rates with non-fluorinated analogs.
Q. What strategies address contradictions in reported spectroscopic data for fluorinated aryl ketones?
Discrepancies often arise from solvent effects, impurity interference, or dynamic fluorine behavior. Solutions include:
- Standardized solvents : Use deuterated DMSO or CDCl₃ for consistent ¹⁹F NMR shifts .
- Variable-temperature NMR : Resolve fluxional behavior caused by -CF₂H groups rotating at low temperatures .
- Cross-validation : Combine multiple techniques (e.g., IR for C=O stretch ~1700 cm⁻¹) .
Example : A study resolved conflicting ¹H NMR signals for a fluorinated propanone by cooling to -40°C, freezing conformational exchange .
Q. How can researchers explore the biological activity of this compound despite limited existing data?
While direct studies are scarce, analogous fluorinated ketones exhibit:
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution assays .
- Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays. The -SCF₃ group may enhance binding via hydrophobic interactions .
Methodological note : Include cytotoxicity assays (e.g., MTT on mammalian cells) to differentiate specific vs. nonspecific effects .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Catalyst cost : Palladium-based catalysts (e.g., Suzuki coupling) are expensive. Alternatives like nickel catalysts or flow chemistry may reduce costs .
- Purification difficulties : Fluorinated byproducts (e.g., poly-fluorinated isomers) require advanced chromatography (HPLC with C18 columns) .
Case study : A scaled-up Friedel-Crafts reaction required silica gel impregnated with AgNO₃ to separate fluorinated isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
